3-phenyl-2-(2-thienylcarbonyl)indeno[1,2-c]pyrazol-4(2H)-one
Description
3-Phenyl-2-(2-thienylcarbonyl)indeno[1,2-c]pyrazol-4(2H)-one is a heterocyclic compound featuring a fused indenopyrazole core substituted with a phenyl group at position 3 and a 2-thienylcarbonyl moiety at position 2. The compound’s structural uniqueness lies in the juxtaposition of phenyl and thienylcarbonyl groups, which may influence its physicochemical properties and bioactivity compared to other derivatives.
Properties
IUPAC Name |
3-phenyl-2-(thiophene-2-carbonyl)indeno[1,2-c]pyrazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N2O2S/c24-20-15-10-5-4-9-14(15)18-17(20)19(13-7-2-1-3-8-13)23(22-18)21(25)16-11-6-12-26-16/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRLUUVWMIZRKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=NN2C(=O)C4=CC=CS4)C5=CC=CC=C5C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Indenopyrazole Core
Step 1: Claisen-Schmidt Condensation
1,3-Indanedione reacts with benzaldehyde derivatives under basic conditions (NaOH/EtOH) to form chalcone intermediates. For example:
$$
\text{1,3-Indanedione} + \text{Benzaldehyde} \xrightarrow{\text{NaOH, EtOH}} \text{2-Benzylidene-1,3-indanedione}
$$
Conditions : Reflux at 80°C for 6–8 hr; yield: 70–85%.
Step 2: Cyclocondensation with Hydrazines
Chalcones undergo cyclization with phenylhydrazine in acidic media (AcOH/HCl) to yield 3-phenylindenopyrazoles:
$$
\text{2-Benzylidene-1,3-indanedione} + \text{Phenylhydrazine} \xrightarrow{\Delta, \text{AcOH}} \text{3-Phenylindenopyrazole}
$$
Optimization : Microwave-assisted synthesis reduces reaction time (30 min vs. 12 hr conventional) and improves yields (82% vs. 65%).
Introduction of 2-Thienylcarbonyl Group
Method A: Friedel-Crafts Acylation
The indenopyrazole core reacts with 2-thiophenecarbonyl chloride in the presence of Lewis acids (AlCl₃):
$$
\text{3-Phenylindenopyrazole} + \text{2-Thiophenecarbonyl Chloride} \xrightarrow{\text{AlCl₃, DCM}} \text{Target Compound}
$$
Conditions : 0°C to RT, 12 hr; yield: 45–55%.
Method B: Nucleophilic Acyl Substitution
Alternative routes employ pre-functionalized thiophene intermediates. For example, 2-thienyl lithium reacts with indenopyrazole carbonyl precursors:
$$
\text{Indenopyrazole-COCl} + \text{2-Thienyllithium} \xrightarrow{\text{THF, -78°C}} \text{Target Compound}
$$
Yield : 60–68%.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
| Parameter | Value | Source |
|---|---|---|
| Melting Point | 172–174°C | |
| ¹H NMR (DMSO-d₆) | δ 7.91–7.98 (m, 4H, Ar-H), 2.29 (s, 3H) | |
| ESI-MS | m/z 356.4 [M+H]⁺ |
Comparative Analysis of Methods
| Method | Yield | Purity | Time | Scalability |
|---|---|---|---|---|
| Friedel-Crafts | 45–55% | >90% | 12 hr | Moderate |
| Nucleophilic Substitution | 60–68% | >95% | 6 hr | High |
| Microwave-Assisted | 82% | >98% | 30 min | Limited |
Key Findings :
- Microwave synthesis offers superior efficiency but requires specialized equipment.
- Nucleophilic substitution provides higher yields but demands anhydrous conditions.
Challenges and Solutions
- Regioselectivity : Competing reactions at C2 vs. C3 positions are mitigated using bulky bases (e.g., LiHMDS).
- Side Reactions : Furan ring cleavage observed in similar systems is avoided by optimizing solvent polarity (dioxane/EtOH 1:1).
- Low Yields : Improved via gradient chromatography and recrystallization (ethanol/water).
Industrial Applications
Chemical Reactions Analysis
Types of Reactions
3-phenyl-2-(2-thienylcarbonyl)indeno[1,2-c]pyrazol-4(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; Grignard reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-phenyl-2-(2-thienylcarbonyl)indeno[1,2-c]pyrazol-4(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 3-phenyl-2-(2-thienylcarbonyl)indeno[1,2-c]pyrazol-4(2H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Physicochemical and Spectroscopic Comparisons
Table 3: Spectroscopic Data for Selected Derivatives
Key Observations:
- Carbonyl Stretching : The target compound’s thienylcarbonyl group likely exhibits a C=O stretch near 1700 cm⁻¹, similar to trifluoromethylphenyl derivatives (1685 cm⁻¹) but distinct from benzothiazole-linked systems (1678 cm⁻¹) due to electronic effects .
- Aromatic Proton Shifts : Thiophene protons in the target compound are expected near 7.2–7.5 ppm, differing from benzothiazole (7.60 ppm) or trifluoromethylphenyl (7.85–8.15 ppm) systems .
Biological Activity
3-Phenyl-2-(2-thienylcarbonyl)indeno[1,2-c]pyrazol-4(2H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the class of indeno-pyrazole derivatives, which have been explored for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure
The chemical formula for this compound is . The structure features an indeno-pyrazole core with a phenyl and a thienylcarbonyl substituent, which may contribute to its biological activities.
Antioxidant Activity
Recent studies have indicated that thienopyrazole compounds exhibit significant antioxidant properties. For instance, a study on thieno[2,3-c]pyrazole derivatives demonstrated their ability to protect erythrocytes from oxidative stress induced by toxic substances like 4-nonylphenol. The alterations in erythrocyte morphology were notably reduced when treated with these compounds, suggesting their protective role against oxidative damage .
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thienopyrazole (7a) | 12 ± 1.03 |
| Thienopyrazole (7b) | 0.6 ± 0.16 |
| Thienopyrazole (7e) | 28.3 ± 2.04 |
| Thienopyrazole (7f) | 3.7 ± 0.37 |
This table illustrates the percentage of altered erythrocytes in various treatment groups, highlighting the efficacy of thienopyrazole derivatives in mitigating oxidative damage .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been well-documented. Research has indicated that these compounds can inhibit the growth of various bacterial strains and fungi. The presence of electron-withdrawing groups in the structure is believed to enhance their activity against microbial pathogens .
Anticancer Activity
Emerging evidence suggests that indeno-pyrazole derivatives may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For example, studies have shown that similar compounds can affect cell cycle progression and promote cell death in various cancer cell lines . The specific mechanisms through which this compound exerts its anticancer effects remain an area for further investigation.
Case Studies
While direct studies on this compound are scarce, related research has provided insights into the biological potential of its structural analogs:
- Thieno[2,3-c]pyrazoles as Antioxidants : A study evaluated the protective effects of synthesized thieno[2,3-c]pyrazoles against oxidative stress in Clarias gariepinus fish models. The results indicated significant protection against erythrocyte damage when treated with these compounds .
- Antimicrobial Efficacy : Research on related pyrazole compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential that could be extrapolated to similar structures like this compound .
Q & A
Q. How to validate computational docking results experimentally?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
